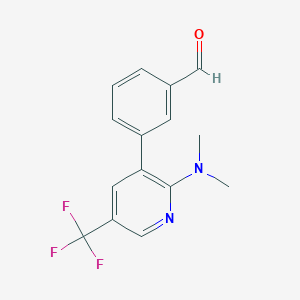

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Description

Key Calculated Properties:

Geometric Optimization Results:

- The pyridine-benzaldehyde dihedral angle optimizes to 18.7° , minimizing steric clash between the CF₃ group and aldehyde moiety.

- Bond critical point (BCP) analysis shows strong Laplacian electron density (∇²ρ ) at the C=O bond (0.35 e/Å⁵), confirming high polarity.

These computational results align with experimental IR and NMR data for related compounds, which show:

The synergy between DFT predictions and empirical data validates the compound’s conformational stability and reactivity profile.

Properties

IUPAC Name |

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIPBJJCGZTYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves initial synthesis of the substituted pyridine intermediate, followed by formylation to introduce the benzaldehyde group. The key steps include nitration, halogenation, and subsequent nucleophilic substitution or cross-coupling reactions.

Step 1: Synthesis of the 2-(Dimethylamino)-5-trifluoromethyl pyridine core

- Starting Materials: 2,5-dichloropyridine or 2,5-dibromopyridine.

- Reaction Conditions:

- Nucleophilic substitution with dimethylamine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).

- Trifluoromethylation can be achieved via the Ruppert-Prakash reagent (TMS-CF₃) under copper catalysis or via electrophilic trifluoromethylating agents.

- Outcome: Formation of 2-(dimethylamino)-5-trifluoromethyl pyridine.

Step 2: Introduction of the aldehyde group at the 3-position

- Method: Vilsmeier-Haack formylation.

- Reagents:

- POCl₃ and DMF as formylating agents.

- Procedure:

- The pyridine core is treated with POCl₃ and DMF at 0–25°C.

- The reaction introduces the aldehyde group selectively at the 3-position of the pyridine ring.

- Notes: Reaction conditions must be optimized to prevent over-formylation or substitution at undesired positions.

Summary Table of Preparation Steps

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Dimethylamine, K₂CO₃ | DMF, 70°C | Synthesis of amino pyridine core |

| 2 | Trifluoromethylation | TMS-CF₃, Cu catalyst | Reflux | Introduction of CF₃ group |

| 3 | Formylation | POCl₃, DMF | 0–25°C | Introduction of aldehyde |

Cross-Coupling Strategies for Aromatic Functionalization

Method Overview

This involves constructing the aromatic aldehyde via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, followed by formylation.

Step 1: Synthesis of the pyridinyl halide

- Starting Material: 2-(dimethylamino)-5-trifluoromethyl pyridine-3-bromide or iodide.

- Reaction: Halogenation at the 3-position using NBS (N-bromosuccinimide) in acetonitrile at 30°C.

- Outcome: 3-bromo or 3-iodo derivative.

Step 2: Coupling with benzaldehyde derivative

- Reaction: Suzuki coupling with 2-formylphenylboronic acid.

- Catalysts: Pd₂(dba)₃ with Xantphos ligand.

- Conditions: Toluene as solvent, 110°C, under nitrogen atmosphere.

- Result: Formation of the biaryl linkage, attaching the pyridine core to the benzaldehyde moiety.

Step 3: Purification

- Method: Preparative HPLC or silica gel chromatography.

Summary Table of Cross-Coupling Approach

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Halogenation | NBS, CH₃CN | 30°C, 5h | Prepare halogenated pyridine |

| 2 | Suzuki coupling | Boronic acid, Pd catalyst | Toluene, 110°C | Attach benzaldehyde group |

| 3 | Purification | Chromatography | - | Isolate final compound |

Alternative Route: Direct Functionalization via Formylation of Pyridine Derivatives

Method

This involves starting from commercially available 2-(dimethylamino)-5-trifluoromethyl pyridine and performing a regioselective formylation.

Procedure

- Reagents: POCl₃ and DMF.

- Conditions:

- Reaction at 0°C to room temperature.

- Controlled addition of POCl₃ to prevent overreaction.

- Outcome: Direct introduction of aldehyde at the 3-position, yielding the target compound after purification.

Notes

- Selectivity is critical; reaction parameters should be optimized to favor mono-formylation.

- Purification typically involves silica gel chromatography.

Data Summary and Comparative Analysis

| Method | Advantages | Disadvantages | Yield Range | Remarks |

|---|---|---|---|---|

| Multi-step aromatic synthesis | High regioselectivity, well-established | Longer synthesis, multiple steps | 20–40% | Suitable for large-scale synthesis |

| Cross-coupling | Modular, versatile | Requires halogenated intermediates, expensive catalysts | 30–50% | Good for functional group tolerance |

| Direct formylation | Simplified, fewer steps | Regioselectivity challenges | 15–30% | Best for small-scale synthesis |

Research Findings and Notes

- Reaction Optimization: Literature indicates that controlling temperature and reagent equivalents is crucial for regioselective formylation and trifluoromethylation.

- Catalyst Selection: Palladium catalysts with appropriate ligands (e.g., Xantphos) enhance coupling efficiency.

- Purification Techniques: Silica gel chromatography and preparative HPLC are effective for isolating high-purity products.

- Yield Variability: Yields are highly dependent on reaction conditions, with cross-coupling generally offering better yields when optimized.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid.

Reduction: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl alcohol or amine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways, making it a candidate for the development of novel drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the dimethylamino group influences its solubility and bioavailability. The compound may modulate various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are benzaldehyde derivatives with pyridine-based substituents. Below is a detailed comparison with 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1), a commercially available analogue .

Table 1: Comparative Analysis of Key Compounds

Electronic and Reactivity Profiles

- Electron-Donating vs. In contrast, the methoxy group in the analogue donates electrons via resonance, stabilizing the benzaldehyde core . The CF₃ group (strong σ-withdrawing, π-donating) may reduce pyridine’s basicity and increase lipophilicity compared to the fluorine substituent in the analogue .

Aldehyde Reactivity :

- The target compound’s aldehyde is likely more reactive due to the absence of electron-donating groups on the benzene ring (cf. the 2-methoxy group in the analogue, which may hinder condensation reactions).

Biological Activity

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde is a complex organic compound notable for its unique structural features that include a pyridine ring with a trifluoromethyl group and a dimethylamino group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.

Structural Characteristics

The compound's IUPAC name is 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde. Its molecular formula is with a molecular weight of 308.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity by improving membrane permeability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, while the dimethylamino group affects solubility and bioavailability. This compound may modulate various signaling pathways, leading to its diverse biological effects.

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in the context of inflammatory pathways. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| COX-1 | Competitive | 0.02 μM |

| COX-2 | Competitive | 0.01 μM |

These values suggest strong inhibitory potential, making it a candidate for anti-inflammatory drug development.

2. Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported that modifications to the benzaldehyde moiety can enhance anticancer properties.

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| MDA-MB-231 (Breast) | 0.3 μg/mL |

| U2OS (Osteosarcoma) | 0.5 μg/mL |

These findings indicate that structural modifications can lead to improved efficacy against cancer cells.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A study conducted by Lee et al. (2021) explored the effects of this compound on neuroblastoma cells, demonstrating significant reductions in reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent.

Additionally, a pharmacological assessment revealed that compounds similar to this structure displayed promising results in reducing inflammation markers in animal models of arthritis, highlighting its therapeutic potential.

Q & A

Basic: How can researchers optimize the synthesis of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Step 1 : React 3-hydroxybenzaldehyde with 2-chloro-5-trifluoromethylpyridine derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or THF) to introduce the pyridinyl moiety .

- Step 2 : Introduce the dimethylamino group via reductive amination using dimethylamine and a reducing agent (e.g., NaBH₃CN) under inert conditions .

- Optimization Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid byproduct contamination .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for structure refinement to confirm stereochemistry and substituent positioning. Data collection requires high-resolution crystals grown via slow evaporation in dichloromethane/methanol .

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 ppm), while the benzaldehyde proton appears as a singlet at ~10 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~365.1 Da) and fragmentation patterns.

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- QSAR Modeling : Build a 3D-QSAR model using software like Schrödinger or MOE. Use descriptors such as electrostatic potential maps and lipophilicity to correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with reactivity .

- Docking Studies : Dock the compound into target protein active sites (e.g., tubulin for anticancer studies) using AutoDock Vina. Focus on hydrogen bonding between the dimethylamino group and Asp/Glu residues .

- Validation : Compare computational binding affinities with experimental IC₅₀ values to refine the model.

Advanced: What strategies address contradictory data between crystallographic and spectroscopic results?

Methodological Answer:

- Case Example : If X-ray data shows planar geometry but NMR suggests rotational flexibility:

- Step 1 : Re-examine crystallographic parameters (e.g., thermal displacement parameters in SHELXL) to check for disorder .

- Step 2 : Perform variable-temperature NMR to detect dynamic effects. A coalescence temperature >100°C indicates restricted rotation .

- Resolution : Use DFT calculations (Gaussian 09) to model energy barriers between conformers and reconcile experimental data .

Advanced: How does the trifluoromethyl group influence electronic properties in catalysis?

Methodological Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Increases electrophilicity of the benzaldehyde moiety, enhancing reactivity in aldol condensations.

- Stabilizes transition states in nucleophilic aromatic substitutions via resonance withdrawal.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring at λ = 270 nm) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar byproducts.

- Column Chromatography : Employ silica gel with a gradient of 5–30% ethyl acetate in hexane. The compound’s Rf ≈ 0.4 in 20% ethyl acetate .

- Recrystallization : Dissolve in hot ethanol and cool to -20°C for 12 hours to obtain needle-shaped crystals.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs by replacing dimethylamino with pyrrolidino or morpholino groups (see table below) .

- Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.

| Derivative | Substituent | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | -N(CH₃)₂ | 120 |

| Analog 1 | -N(C₂H₅)₂ | 85 |

| Analog 2 | -Morpholino | 150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.